The Synthesis and Characterization of 2,4-Dichlorothieno[3,2-d]pyrimidine: A Technical Guide
The Synthesis and Characterization of 2,4-Dichlorothieno[3,2-d]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dichlorothieno[3,2-d]pyrimidine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research.[1] Its fused thienopyrimidine ring system serves as a crucial scaffold and versatile intermediate for the synthesis of a wide array of biologically active molecules.[1][2] The two reactive chlorine atoms at the 2- and 4-positions are readily displaced by various nucleophiles, making this compound a key building block in the development of targeted therapeutics, including kinase inhibitors for cancer therapy.[2][3][4] This guide provides an in-depth overview of its synthesis, detailed characterization, and its role as a pivotal intermediate in drug discovery.
Physicochemical Properties
2,4-Dichlorothieno[3,2-d]pyrimidine is a solid at room temperature, typically appearing as an off-white to light brown crystalline powder.[1][5] It should be stored in a cool, dry, and dark place, sealed from moisture under an inert atmosphere to maintain its stability.[1]
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₂N₂S | [1][6][7] |
| Molecular Weight | 205.06 g/mol | [7][8] |
| Appearance | White to light brown solid/crystalline powder | [1][5][9] |
| Melting Point | 136.0 to 140.0 °C | [6][9] |
| Boiling Point (Predicted) | 274.8 ± 22.0 °C | [6] |
| Density (Predicted) | 1.662 ± 0.06 g/cm³ | [6] |
| CAS Number | 16234-14-3 | [5][6] |
Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine
The most prevalent and efficient synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine involves the chlorination of thieno[3,2-d]pyrimidine-2,4-dione (also referred to as thieno[3,2-d]pyrimidine-2,4-diol).[2][5][10] This reaction is typically achieved using phosphorus oxychloride (POCl₃), often with a base or catalyst.
Experimental Protocol: Chlorination of Thieno[3,2-d]pyrimidine-2,4-dione
This protocol is based on established literature procedures.[5][10]
Materials:
-
Thieno[3,2-d]pyrimidine-2,4-dione (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (approx. 8-10 mL per gram of starting material)
-
Diisopropylethylamine (DIPEA) (approx. 2.5 eq) or N,N-Dimethylformamide (DMF) (catalytic amount, e.g., 3 drops)[5][10]
-
Chloroform (CHCl₃) or Dichloromethane (DCM)
-
5 M Sodium Hydroxide (NaOH) solution
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend thieno[3,2-d]pyrimidine-2,4-dione (e.g., 5 g, 29 mmol) in phosphorus oxychloride (40 mL).[5]
-
Addition of Base/Catalyst: Add diisopropylethylamine (13 mL, 74 mmol) or a few drops of DMF to the suspension.[5][10]
-
Chlorination: Heat the reaction mixture to reflux (approx. 110-120°C) for 2 to 3 hours.[5][10] The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Removal of Excess Reagents: Upon completion, allow the mixture to cool. Remove the excess POCl₃ and DIPEA by distillation under reduced pressure.[5]
-
Work-up:
-
Carefully add the resulting viscous oil or solid to ice water with stirring.[2][10]
-
Dissolve or suspend the resulting brown solid in chloroform.[5]
-
Transfer the mixture to a separatory funnel for aqueous phase partitioning. The aqueous phase can be adjusted to be alkaline by adding a 5 M NaOH solution.[5]
-
Extract the aqueous layer twice with chloroform.[5]
-
Combine the organic layers.
-
-
Purification:
-
Product Isolation: The target compound, 2,4-dichlorothieno[3,2-d]pyrimidine, is obtained as a light brown or off-white solid.[5] A quantitative yield has been reported.[5]
Characterization Data
The structural identity and purity of the synthesized 2,4-Dichlorothieno[3,2-d]pyrimidine are confirmed through various spectroscopic methods.
| Analysis | Result | Source |
| ¹H NMR | (300 MHz, CDCl₃): δ 8.16 (d, J = 5.4 Hz, 1H), 7.56 (d, J = 5.7 Hz, 1H) | [5] |
| (400 MHz, DMSO-d₆): δ 8.68 (d, J = 5.4 Hz, 1H), 7.72 (d, J = 5.4 Hz, 1H) | [10] | |
| Mass Spec. (LRMS, ESI) | m/z calculated [M+H]⁺: 204.94, 206.94; measured: 205.1, 207.0 | [5] |
Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.[5][10] The sample is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[5][10] Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).
-
Mass Spectrometry (MS): Low-resolution mass spectra (LRMS) can be obtained using an electrospray ionization (ESI) source.[5] The analysis confirms the molecular weight of the compound by detecting the mass-to-charge ratio (m/z) of its protonated ion [M+H]⁺. The characteristic isotopic pattern for a molecule containing two chlorine atoms is a key diagnostic feature.[5]
Role in Drug Discovery and Development
The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its wide range of therapeutic applications.[11] 2,4-Dichlorothieno[3,2-d]pyrimidine is a critical starting material for accessing derivatives with potent biological activities.[2] The chlorine atoms act as leaving groups, allowing for nucleophilic substitution reactions to introduce diverse functionalities at the C2 and C4 positions, which is fundamental for structure-activity relationship (SAR) studies.[2][3]
This intermediate is instrumental in the synthesis of:
-
Kinase Inhibitors: It is a core component in the development of inhibitors for various kinases, such as PI3K, CDK7, and sirtuins (SIRT1/2/3), which are key targets in oncology.[3][4][5]
-
Anticancer Agents: Many thieno[3,2-d]pyrimidine derivatives exhibit potent antiproliferative and cytotoxic activities against various cancer cell lines.[11][12][13]
-
Antimicrobial Compounds: The scaffold has also been explored for developing new antimicrobial agents.[11]
Safety and Handling
2,4-Dichlorothieno[3,2-d]pyrimidine is classified as an irritant and is harmful if swallowed.[6][7] It causes serious eye irritation and may cause skin irritation.[7]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[7]
-
Precautionary Measures: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[7] All handling should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[1]
References
- 1. Page loading... [wap.guidechem.com]
- 2. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4-Dichlorothieno[3,2-d]pyrimidine | 16234-14-3 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. 2,4-Dichlorothieno[3,2-d]pyrimidine | C6H2Cl2N2S | CID 12712832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,4-Dichlorothieno[3,2-d]pyrimidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemimpex.com [chemimpex.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
